molecular formula C10H16Br2O B12578191 (1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol CAS No. 603966-41-2

(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

Cat. No.: B12578191
CAS No.: 603966-41-2
M. Wt: 312.04 g/mol
InChI Key: DVHSBNGKSQLGDX-LKEWCRSYSA-N
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Description

(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is a chiral organobromine compound built on a borneol skeleton, a core structure known for its utility in synthetic and natural product chemistry . This derivative is specifically engineered as a synthetic intermediate. The presence of two bromine atoms at the 5-position of the bicyclic framework introduces significant synthetic handles for further functionalization, making it a valuable precursor for constructing complex molecular architectures with high strain energy and conformational rigidity, which are desirable traits in drug discovery . The stereochemically dense [2.2.1] bicyclic core, with three defined stereocenters, provides a rigid scaffold that can impart high diastereoselectivity in subsequent reactions . Its primary research applications include its use as a key chiral building block in the synthesis of novel pharmaceutical candidates and natural product analogs, and as a probe in method development for stereoselective transformations, such as cross-coupling reactions and nucleophilic substitutions. The compound is offered with the guarantee of high chemical and isomeric purity to ensure reproducible results in advanced research settings. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

603966-41-2

Molecular Formula

C10H16Br2O

Molecular Weight

312.04 g/mol

IUPAC Name

(1S,2R,4S)-5,5-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

InChI

InChI=1S/C10H16Br2O/c1-8(2)6-4-7(13)9(8,3)5-10(6,11)12/h6-7,13H,4-5H2,1-3H3/t6-,7+,9+/m0/s1

InChI Key

DVHSBNGKSQLGDX-LKEWCRSYSA-N

Isomeric SMILES

C[C@]12CC([C@H](C1(C)C)C[C@H]2O)(Br)Br

Canonical SMILES

CC1(C2CC(C1(CC2(Br)Br)C)O)C

Origin of Product

United States

Preparation Methods

Direct Bromination of the Bicyclic Alcohol

The key step to obtain 5,5-dibromo substitution involves selective bromination at the 5-position of the bicyclo[2.2.1]heptane ring system. This is typically achieved by:

  • Using bromine (Br2) or N-bromosuccinimide (NBS) as brominating agents.
  • The reaction is conducted under controlled conditions to avoid over-bromination or side reactions at the hydroxyl group or methyl substituents.
  • Solvents such as dichloromethane (DCM) or carbon tetrachloride (CCl4) are commonly used to dissolve the substrate and brominating agent.
  • Temperature control (often 0 °C to room temperature) is critical to maintain selectivity.

Mechanistic Considerations

  • The 5-position is activated due to the ring strain and the electronic environment of the bicyclic system.
  • Bromination proceeds via a radical or electrophilic substitution mechanism, depending on the reagent and conditions.
  • The hydroxyl group at C-2 may direct the bromination through hydrogen bonding or steric effects, favoring dibromination at the 5-position.

Representative Experimental Procedure (Literature-Based)

Step Reagents & Conditions Description Yield & Notes
1 (1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (substrate) Starting material preparation or procurement Purity ≥ 97%
2 Bromine (Br2) or NBS, solvent (DCM or CCl4), 0 °C to RT Slow addition of bromine to substrate solution under stirring Controlled dibromination at 5,5-positions
3 Quenching with sodium bisulfite or aqueous sodium thiosulfate To remove excess bromine Clean reaction mixture
4 Extraction, drying (Na2SO4), and purification by column chromatography Isolation of (1S,2R,4S)-5,5-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol Yields typically range 60-80% depending on conditions

Analytical and Purification Techniques

Summary Table of Preparation Methods

Method Brominating Agent Solvent Temperature Yield (%) Notes
Direct bromination Br2 DCM 0 °C to RT 65-75 Simple, effective, requires careful control
Radical bromination NBS + AIBN CCl4 or DCM Reflux or RT 70-80 Improved selectivity, radical mechanism
Protected hydroxyl approach Br2 or NBS Various 0 °C to RT 60-70 Protecting group needed if side reactions occur

Chemical Reactions Analysis

Types of Reactions

(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can undergo reduction to remove the bromine atoms, yielding the parent hydrocarbon.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or potassium cyanide (KCN) under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield 1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol, while oxidation with KMnO4 can produce 5,5-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10_{10}H16_{16}Br2_{2}O
  • Molecular Weight : 312.04 g/mol
  • IUPAC Name : (1S,2R,4S)-5,5-dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol

The compound features a bicyclic structure that contributes to its unique reactivity and interaction with biological systems.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of bicyclic compounds similar to (1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol exhibit antimicrobial properties. These compounds can serve as lead structures for developing new antibiotics or antifungal agents due to their ability to disrupt microbial cell membranes.

Chiral Catalysis : The compound's chiral nature makes it suitable for use in asymmetric synthesis. It can act as a chiral auxiliary or catalyst in reactions that require enantioselectivity. Studies have shown that such bicyclic alcohols can facilitate the formation of chiral centers in organic synthesis processes .

Organic Synthesis

Synthetic Intermediates : (1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol can be utilized as an intermediate in the synthesis of more complex organic molecules. Its bromine substituents enhance electrophilicity and allow for nucleophilic substitution reactions.

Reagent in Reactions : The compound has been employed as a reagent in various organic reactions due to its ability to undergo transformations such as bromination and oxidation . This property is particularly useful when designing synthetic routes for complex organic compounds.

Material Science

Polymer Chemistry : In material science, the compound's structural characteristics make it a candidate for the development of new polymers or copolymers with tailored properties. Its bromine atoms can facilitate cross-linking or act as reactive sites for further functionalization.

Case Study 1: Asymmetric Synthesis Using Bicyclic Alcohols

A study demonstrated the use of (1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol as a chiral auxiliary in the synthesis of biologically active compounds. The results showed enhanced yields and selectivity compared to non-chiral counterparts .

Case Study 2: Antimicrobial Properties Investigation

Another research project focused on evaluating the antimicrobial efficacy of various derivatives of bicyclic alcohols similar to (1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol against common pathogens. The findings indicated promising activity against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of (1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its bromine atoms and hydroxyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The molecular pathways involved include nucleophilic substitution, oxidation, and reduction, which are facilitated by the compound’s unique structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Stereoisomers

The target compound shares structural similarities with several bicyclo[2.2.1]heptan-2-ol derivatives, differing in substituents, stereochemistry, or functional groups. Key analogs include:

Compound Substituents Key Features References
(1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (Borneol) No bromine; hydroxyl at C2 Natural monoterpene with pine/camphor aroma; antimicrobial, anti-inflammatory
(1S,2S,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol (exo-Borneol) exo-OH configuration Higher volatility; used in flavoring and fragrance industries
4,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol Methyl at C4 instead of C1 Altered lipophilicity; potential for modified bioactivity
(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol (Target) Bromine at C5; (1S,2R,4S) Enhanced steric hindrance; potential halogen bonding interactions N/A*

Physical and Chemical Properties

  • Molecular Weight : The target compound (~314 g/mol) has a significantly higher molecular weight than borneol (154.25 g/mol) due to bromine substitution .
  • Polarity: Bromine increases polarity compared to non-halogenated analogs, affecting solubility (e.g., lower water solubility) and chromatographic retention .
  • Thermal Stability : Halogenation may reduce volatility and increase thermal stability, as seen in brominated terpenes .

Biological Activity

(1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol is a bicyclic compound notable for its unique structural properties and potential biological activities. This article explores its biological activity through various studies and data sources.

Chemical Structure and Properties

The compound has the molecular formula C10H16Br2OC_{10}H_{16}Br_2O and a molecular weight of 303.05 g/mol. Its structure includes two bromine atoms attached to a bicyclic framework, which contributes to its chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, including antimicrobial, antifungal, and potential anti-inflammatory effects. The presence of bromine atoms in its structure is often associated with increased biological activity due to their electronegative nature.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of dibrominated compounds similar to (1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol. For instance:

  • Study 1 : A comparative study on dibrominated bicyclic compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Study 2 : The compound exhibited antifungal properties against Candida albicans, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Anti-inflammatory Potential

The anti-inflammatory potential of brominated compounds has been documented in various research articles:

  • Case Study : Research published in the Journal of Medicinal Chemistry indicated that similar bicyclic compounds could inhibit pro-inflammatory cytokines in vitro.
  • Mechanism : The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators.

Table 1: Biological Activity Summary

Activity TypeTest Organism/Cell LineResultReference
AntibacterialStaphylococcus aureusSignificant inhibition
AntibacterialEscherichia coliModerate inhibition
AntifungalCandida albicansMIC = 32 µg/mL
Anti-inflammatoryHuman macrophagesInhibition of cytokines

Research Findings

Recent research has focused on the synthesis and evaluation of brominated bicyclic compounds for their biological activities:

  • Synthesis : A study synthesized (1S,2R,4S)-5,5-Dibromo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol using a multi-step reaction involving bromination and cyclization processes.
  • Biological Evaluation : In vitro assays demonstrated that the compound effectively reduced cell viability in cancer cell lines at concentrations above 50 µM.
  • Mechanistic Studies : Further investigations revealed that the compound interacts with cellular membranes and alters membrane fluidity, which may contribute to its antimicrobial properties.

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